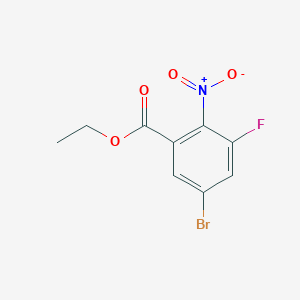

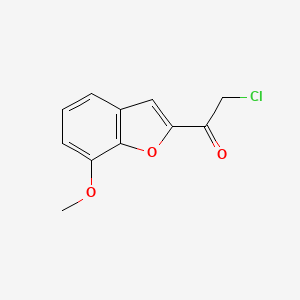

![molecular formula C13H10N2O2S B2864728 2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 250258-56-1](/img/structure/B2864728.png)

2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

The compound “2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 273.31 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

1,3-Thiazolidine-2,4-dione, a compound related to 2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione, has been synthesized and evaluated for antimicrobial properties. These compounds demonstrated antibacterial activities against various bacteria such as B. subtilis, K. pneumoniae, P. aeruginosa, and S. aureus, as well as antifungal activities against fungi like A. fumigatus and C. albicans (Jat et al., 2006).

Palladium-Catalyzed Synthesis

Palladium-catalyzed aminocarbonylation has been utilized to produce 2-substituted isoindole-1,3-diones, a category that includes the compound . This method offers a one-step approach to synthesize these important heterocycles, demonstrating tolerance to various functional groups (Worlikar & Larock, 2008).

Molecular Docking and Enzyme Inhibition Studies

Studies involving novel N-arylthiazole-2-amines and related compounds have shown significant inhibition towards α-glucosidase and β-glucosidase enzymes. These findings suggest potential applications in medicinal chemistry, particularly for compounds structurally related to this compound (Babar et al., 2017).

Synthesis of Related Heterocyclic Compounds

The synthesis of various thiazole, pyranothiazole, and thiazolopyridine derivatives incorporating the isoindole-1,3-dione group has been explored. These compounds, sharing a core structure with the compound of interest, have demonstrated potential in medicinal chemistry, including antitumor activity (Hosny et al., 2019).

Thromboxane Synthetase Inhibition and Antihypertensive Agents

Research has been conducted on N-[(1H-heteroaryl)alkyl]-1H-isoindole-1,3(2H)-diones for their potential as thromboxane synthetase inhibitors and antihypertensive agents. This research area is pertinent to derivatives of the compound in focus (Press et al., 1986).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the exact structure and functional groups present in the thiazole derivative.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities . The specific pathways and downstream effects would depend on the compound’s structure and its interaction with its targets.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

2-[2-(1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-12-10-3-1-2-4-11(10)13(17)15(12)6-5-9-7-18-8-14-9/h1-4,7-8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSVYXCOEKBACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

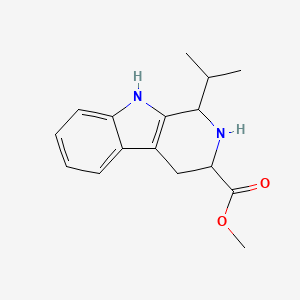

![4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2864648.png)

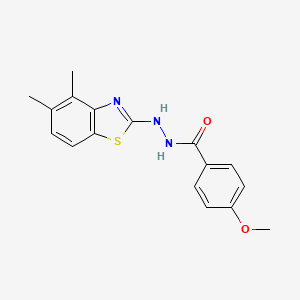

![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2864649.png)

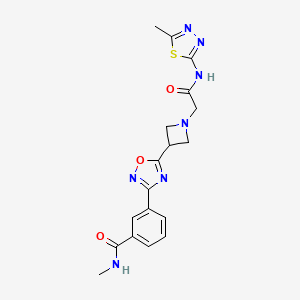

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)

![1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864658.png)

![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)

![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)

![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)